
Kinome-Wide Selectivity of DAS-5-oCRBN: A
Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DAS-5-oCRBN

Cat. No.: B12386527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinome-wide selectivity of the PROTAC

degrader DAS-5-oCRBN against its parent molecule, dasatinib, and a more selective analog,

DAS-CHO-5-oCRBN. The information presented is derived from peer-reviewed scientific

literature, offering an objective analysis supported by experimental data.

Introduction to DAS-5-oCRBN
DAS-5-oCRBN is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to

selectively induce the degradation of the c-Src tyrosine kinase. It achieves this by hijacking the

cell's natural protein disposal machinery. The molecule consists of three key components: a

ligand that binds to the target protein (c-Src), a ligand that recruits the Cereblon (CRBN) E3

ubiquitin ligase, and a linker connecting these two moieties. This ternary complex formation

leads to the ubiquitination and subsequent proteasomal degradation of c-Src.

The selectivity of a PROTAC is a critical attribute, as off-target degradation can lead to

unintended cellular effects and toxicity. This guide examines the kinome-wide selectivity of

DAS-5-oCRBN to understand its specificity and potential advantages over non-degrader

inhibitors.
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The selectivity of DAS-5-oCRBN has been primarily evaluated using Reverse Phase Protein

Array (RPPA), a high-throughput antibody-based technique for profiling protein expression

levels. The following table summarizes the key findings from a study by Mao et al., comparing

the degradation profiles of DAS-5-oCRBN and the more selective alternative, DAS-CHO-5-

oCRBN, against a panel of 394 cancer-related proteins. For context, the known broad-

spectrum activity of the parent kinase inhibitor, dasatinib, is also included.

Compound Primary Target(s)
Other Significantly
Degraded Kinases
(>50%)

Key Non-Degraded
Kinases

Dasatinib

c-Src, BCR-ABL, c-

KIT, PDGFRβ, and

others

Numerous kinases

across the kinome

(pan-kinase inhibitor)

Not applicable

DAS-5-oCRBN c-Src
Csk (C-terminal Src

kinase)
BCR-ABL[1]

DAS-CHO-5-oCRBN c-Src None Csk, BCR-ABL

Key Observations:

Improved Selectivity over Parent Inhibitor: DAS-5-oCRBN demonstrates a significant

improvement in selectivity compared to its parent molecule, dasatinib, which is a pan-kinase

inhibitor.

Targeted Degradation: The primary target of DAS-5-oCRBN is c-Src, which it potently

degrades.

Known Off-Target: Csk, a known off-target of dasatinib, is also degraded by DAS-5-oCRBN.

[1]

Superior Selectivity of DAS-CHO-5-oCRBN: The analog DAS-CHO-5-oCRBN exhibits even

greater selectivity, with c-Src being the only protein significantly degraded in the RPPA

screen.

Lack of BCR-ABL Degradation: Notably, unlike dasatinib, DAS-5-oCRBN does not induce

the degradation of the fusion kinase BCR-ABL, a key target in chronic myeloid leukemia.[1]
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Experimental Methodologies
The determination of kinome-wide selectivity for PROTACs like DAS-5-oCRBN relies on robust

and sensitive experimental techniques. Below are detailed protocols for the primary methods

used in the cited research.

Reverse Phase Protein Array (RPPA) for PROTAC
Selectivity Profiling
This method allows for the quantitative analysis of protein levels in a large number of samples

simultaneously.

1. Cell Lysis and Protein Quantification:

Treat cultured cells with the PROTAC molecule (e.g., DAS-5-oCRBN) at the desired
concentration and for a specified duration (e.g., 100 nM for 18 hours).
Include a vehicle control (e.g., DMSO) for comparison.
Wash cells with ice-cold phosphate-buffered saline (PBS).
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
Determine the total protein concentration of each lysate using a standard protein assay (e.g.,
BCA assay).
Normalize all lysate concentrations to a standard value (e.g., 1 µg/µL).

2. Serial Dilution and Array Printing:

Prepare serial dilutions of each cell lysate.
Using a robotic arrayer, print the diluted lysates onto nitrocellulose-coated glass slides. Each
slide will contain thousands of micro-spots, with each spot representing a specific sample
dilution.

3. Antibody Incubation and Signal Detection:

Block the slides to prevent non-specific antibody binding.
Incubate each slide with a specific primary antibody that recognizes a single protein of
interest. A large panel of validated antibodies is used to cover a significant portion of the
kinome.
Wash the slides and incubate with a labeled secondary antibody (e.g., conjugated to a
fluorescent dye or an enzyme for colorimetric detection).
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Add a signal amplification reagent to enhance detection sensitivity.

4. Data Acquisition and Analysis:

Scan the slides using a high-resolution scanner to capture the signal intensity of each spot.
Use specialized software to quantify the signal intensity for each spot.
Normalize the data to account for variations in protein loading.
Compare the signal intensities of protein spots from PROTAC-treated samples to those from
vehicle-treated samples to determine the percentage of protein degradation.

KINOMEscan™ for Profiling PROTAC Interactions
While not explicitly detailed for DAS-5-oCRBN in the primary reference, KINOMEscan™ is a

widely used method to assess the binding affinity of small molecules against a large panel of

kinases and is applicable to PROTACs.

1. Assay Principle:

The assay is a competition binding assay. A test compound (PROTAC) is incubated with a
DNA-tagged kinase and an immobilized, active-site directed ligand.
The amount of kinase captured by the immobilized ligand is measured via quantitative PCR
(qPCR) of the DNA tag.
If the test compound binds to the kinase, it will prevent the kinase from binding to the
immobilized ligand, resulting in a lower qPCR signal.

2. Experimental Procedure:

A library of human kinases is expressed as fusions with a unique DNA tag.
Each kinase is incubated with the test PROTAC at a fixed concentration (e.g., 1 µM).
The mixture is then added to wells containing an immobilized, broad-spectrum kinase
inhibitor.
After an incubation period to allow for binding equilibrium, unbound components are washed
away.
The amount of bound kinase is quantified by eluting the DNA tags and performing qPCR.

3. Data Analysis:

The results are typically expressed as a percentage of control (%Ctrl), where a lower
percentage indicates stronger binding of the test compound to the kinase.
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The data can be used to generate a kinome-wide interaction map, often visualized as a
dendrogram (TREEspot™).

Visualizing the Experimental Workflow and
Signaling Pathway
To better understand the processes described, the following diagrams have been generated

using the DOT language.
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Caption: Mechanism of action for DAS-5-oCRBN.
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Caption: Workflow for Reverse Phase Protein Array (RPPA).
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DAS-5-oCRBN represents a significant advancement in the targeted degradation of c-Src,

demonstrating markedly improved selectivity over its parent inhibitor, dasatinib. While it also

induces the degradation of Csk, a known dasatinib off-target, the related compound DAS-CHO-

5-oCRBN offers an even more refined selectivity profile, targeting only c-Src. The use of high-

throughput proteomic techniques like Reverse Phase Protein Array is crucial for characterizing

the selectivity of such targeted protein degraders, providing essential data for their preclinical

and clinical development. This guide provides researchers with a comparative overview and the

foundational experimental knowledge to assess the kinome-wide selectivity of novel protein

degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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